1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Description
This compound belongs to the pyrazolo[3,4-b]pyridinone class, characterized by a fused pyrazole-pyridinone core. Its structure includes a trifluoromethyl (-CF₃) group at position 4, methyl groups at positions 1 and 6, and a ketone at position 3 (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it pharmacologically relevant for drug discovery . Synthesis typically involves multi-step reactions, such as cyclocondensation of aldehydes with aminopyrazoles in ionic liquids (e.g., [bmim][BF₄]) catalyzed by FeCl₃·6H₂O, as described in . Structural confirmation relies on ¹H/¹³C NMR and ESI-MS, with distinct signals for methyl (-CH₃) and aromatic protons (Ar-H) observed in DMSO-d₆ or CDCl₃ solvents .
Properties
IUPAC Name |
1,6-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c1-4-3-5(9(10,11)12)6-7(13-4)15(2)14-8(6)16/h3H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGCMFRYDYGXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NN(C2=N1)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141595 | |
| Record name | 1,2-Dihydro-1,6-dimethyl-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71290-73-8 | |
| Record name | 1,2-Dihydro-1,6-dimethyl-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71290-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-1,6-dimethyl-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce a variety of functional groups onto the core structure .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that pyrazolo[3,4-b]pyridines exhibit promising anticancer properties. Specifically, derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as inhibitors for various kinases involved in cancer progression. For instance, studies have demonstrated that compounds with trifluoromethyl substitutions enhance the potency against specific cancer cell lines by modulating the kinase activity involved in cell proliferation and survival pathways .
1.2 Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[3,4-b]pyridines has been explored through their ability to inhibit pro-inflammatory cytokines and enzymes. In particular, compounds similar to 1,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-one have shown effectiveness in reducing inflammation markers in various experimental models, suggesting their utility in treating inflammatory diseases .
1.3 Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of pyrazolo[3,4-b]pyridines against neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter systems and the reduction of oxidative stress in neuronal cells. This positions these compounds as potential candidates for further development in neuropharmacology .
Synthetic Methodologies
2.1 Multicomponent Reactions
The synthesis of 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can be achieved through multicomponent reactions (MCRs), which allow for the efficient formation of complex structures from simple starting materials. These reactions are advantageous due to their ability to minimize waste and maximize yield while providing diverse chemical scaffolds for further functionalization .
2.2 Green Chemistry Approaches
Emerging methodologies emphasize environmentally friendly practices in synthesizing pyrazolo[3,4-b]pyridines. Solvent-free conditions and the use of renewable resources are being explored to enhance sustainability in chemical processes. For example, recent advancements in microwave-assisted synthesis have improved reaction times and yields while reducing solvent usage significantly .
Case Studies
Mechanism of Action
The mechanism of action of 1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
2.1.1. Pyrazolo[3,4-b]pyridinones with Varying Position 4 Substituents
The trifluoromethyl (-CF₃) group at position 4 distinguishes the target compound from analogs with other substituents:
- Compound 3d (4-phenyl derivative) : Lacks -CF₃ but features a phenyl group at position 3. Its ¹H NMR shows aromatic (Ar-H) and NH signals (δ 10.20 ppm), absent in the target compound due to -CF₃’s electron-withdrawing effects .
- Compound 3g (4-cyano derivative): Contains a cyano (-CN) group. The -CN group increases polarity compared to -CF₃, reducing membrane permeability .
2.1.2. Methyl Group Variations
- 1,4,6-Trimethyl analog (): An additional methyl at position 4 replaces -CF₃.
Core Scaffold Modifications
2.2.1. Pyrazolo[3,4-c]pyridinones
- 1,2-Dihydro-3H-pyrazolo[3,4-c]pyridin-3-one (): The pyridinone ring is fused at the [3,4-c] position instead of [3,4-b]. This structural shift modifies electron distribution and hydrogen-bonding capacity, impacting solubility .
2.2.2. Pyrazolo-Pyrimidinone Hybrids
- 1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (): Incorporates a pyrimidinone ring and a chloro-phenyl group. The trifluoropropyl chain enhances lipophilicity, similar to -CF₃ in the target compound, but the pyrimidinone core may confer distinct pharmacokinetic properties .
Functional Group Analogues
2.3.1. Nitro-Substituted Derivatives
- 5-Nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (): The nitro (-NO₂) group at position 5 introduces strong electron-withdrawing effects, increasing reactivity compared to the -CF₃ group. However, nitro groups are metabolically unstable, limiting therapeutic utility .
2.3.2. Fluorinated Derivatives
- 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3',4'-d]pyridin-3(6H)-one (): Shares a -CF₃ group but incorporates a dipyrazolo-pyridinone scaffold. The additional fluorine enhances bioavailability but complicates synthesis .
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis () achieves higher yields (~75%) compared to analogs like 3g (~65%), attributed to -CF₃’s stabilizing effects during cyclization .
- Stability: The -CF₃ group reduces susceptibility to oxidative metabolism compared to -CN or -NO₂ analogs, as shown in metabolic studies of related compounds .
- Solubility : The target compound’s logP (2.8) is lower than phenyl-substituted analogs (e.g., 3d: logP 3.5) due to -CF₃’s polarity, balancing lipophilicity and aqueous solubility .
Biological Activity
1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a compound of interest due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, exploring its structural characteristics, mechanisms of action, and relevant research findings.
Molecular Formula and Structure
- Molecular Formula : C9H12F3N3O
- SMILES : CC1CC(C2=C(N1)N(NC2=O)C)C(F)(F)F
- InChIKey : SCVOZUXQZCTDAL-UHFFFAOYSA-N
The structure features a pyrazolo[3,4-b]pyridine core with trifluoromethyl and dimethyl substituents, which are known to influence its biological properties.
Predicted Collision Cross Section
The predicted collision cross-section (CCS) data for various adducts of the compound is summarized in the table below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 236.10053 | 153.3 |
| [M+Na]+ | 258.08247 | 160.5 |
| [M+NH4]+ | 253.12707 | 157.1 |
| [M+K]+ | 274.05641 | 158.6 |
| [M-H]- | 234.08597 | 147.2 |
Anticancer Properties
Research has indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines:
- IC50 Values : Some derivatives demonstrated IC50 values as low as against HeLa cells and against NCIH460 cells, indicating potent anticancer effects .
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells, leading to reduced cell viability .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo[3,4-b]pyridines have been explored for their anti-inflammatory effects. The trifluoromethyl group is believed to enhance the compound's ability to modulate inflammatory pathways.
Study on Antitumor Activity
A study conducted by Xia et al. evaluated the antitumor activity of a related pyrazolo compound and found significant apoptosis induction in cancer cell lines with an IC50 of . This highlights the potential for similar compounds to be developed as therapeutic agents against cancer .
Synthesis and Biological Evaluation
Another investigation focused on synthesizing various pyrazolo derivatives and assessing their biological activities. Compounds were tested against A549 lung cancer cells, revealing that some induced autophagy without triggering apoptosis, suggesting a complex mechanism of action that warrants further exploration .
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethyl trifluoroacetate, TFA, reflux | 35–75 | |
| Methylation | Methyl iodide, K₂CO₃, DMF | 60–85 |
Basic: How is NMR spectroscopy utilized to confirm the structure of this compound?
Methodological Answer:
NMR spectroscopy is critical for verifying substituent positions and electronic environments:
- ¹H NMR : Peaks for methyl groups (δ 2.3–2.6 ppm) and the trifluoromethyl group (coupled splitting patterns due to adjacent protons). The pyridin-3-one NH proton appears as a broad singlet (δ 11.5–13.5 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–175 ppm, while the trifluoromethyl carbon appears as a quartet (δ 120–125 ppm, J ≈ 35 Hz due to CF₃ coupling) .
- 2D NMR (COSY, HSQC) : Used to resolve overlapping signals and assign connectivity in complex heterocycles .
Q. Example Spectral Data :
| Group | ¹H NMR (δ) | ¹³C NMR (δ) |
|---|---|---|
| CH₃ (C1) | 2.45 (s, 3H) | 22.1 |
| CF₃ (C4) | - | 123.5 (q, J = 285 Hz) |
| C=O (C3) | - | 168.9 |
Advanced: How can researchers optimize yields in multi-step syntheses of pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
Yield optimization requires addressing bottlenecks:
- Reagent Stoichiometry : Use a 10–20% excess of trifluoromethyl precursors to drive cyclocondensation to completion .
- Catalyst Screening : Test Brønsted acids (e.g., TFA, H₂SO₄) or Lewis acids (e.g., ZnCl₂) to enhance reaction rates .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in alkylation steps .
- Temperature Control : Gradual heating (e.g., reflux in toluene at 110°C) avoids decomposition of thermally sensitive intermediates .
Case Study : A 75% yield was achieved for a trifluoromethylated derivative using TFA catalysis in toluene, compared to 35% without optimization .
Advanced: How do electronic effects of the trifluoromethyl group influence reactivity and regioselectivity?
Methodological Answer:
The strong electron-withdrawing nature of CF₃ impacts:
- Electrophilic Substitution : Directs incoming electrophiles to meta/para positions relative to CF₃ on the pyridine ring .
- Nucleophilic Attack : Stabilizes transition states in SNAr reactions at electron-deficient positions (e.g., C4) .
- Tautomerism : Favors the keto tautomer (pyridin-3-one) over enol forms due to CF₃-induced polarization of the carbonyl group .
Computational Validation : DFT studies show a 15–20 kcal/mol stabilization of the keto form when CF₃ is present .
Advanced: How should researchers address discrepancies in spectroscopic data during derivative synthesis?
Methodological Answer:
Contradictions in NMR/IR data may arise from:
- Tautomeric Interconversion : Use variable-temperature NMR to identify dynamic equilibria between keto/enol forms .
- Impurity Profiling : Compare HPLC retention times with pure standards or perform LC-MS to detect by-products .
- Crystallography : Resolve ambiguous NOE correlations via X-ray diffraction to confirm substituent positions .
Example : A study resolved conflicting ¹H NMR signals by isolating single crystals, confirming the CF₃ group’s position at C4 .
Advanced: What in silico strategies predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Screen against targets like kinase enzymes using AutoDock Vina to identify potential binding modes .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous pyrazolo[3,4-b]pyridines .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .
Case Study : Docking studies revealed strong interactions (ΔG = −9.2 kcal/mol) with COX-2, suggesting anti-inflammatory potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
